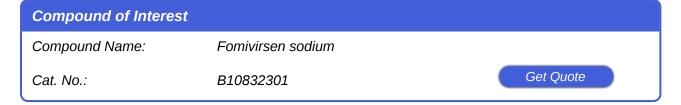


Application Notes and Protocols for Fomivirsen Sodium Transfection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen sodium, commercially known as Vitravene, is a 21-base phosphorothioate antisense oligonucleotide.[1][2] It was the first antisense therapy to receive approval from the U.S. Food and Drug Administration (FDA) for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[1][3] Fomivirsen specifically inhibits the replication of human cytomegalovirus (HCMV) by binding to the complementary messenger RNA (mRNA) sequence of the major immediate-early region 2 (IE2) protein of HCMV.[3][4][5] This binding prevents the translation of the IE2 protein, which is essential for the regulation of viral gene expression and replication, thereby halting the production of infectious CMV.[4][5]

These application notes provide detailed protocols for the delivery of **Fomivirsen sodium** into cultured cells for research purposes, focusing on lipid-mediated transfection and electroporation.

Mechanism of Action

Fomivirsen operates through an antisense mechanism. Its nucleotide sequence is complementary to a specific sequence within the mRNA transcripts of the HCMV major immediate-early region 2 (IE2).[4] By binding to this target mRNA, Fomivirsen inhibits the



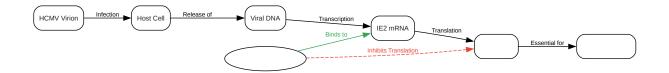
Methodological & Application

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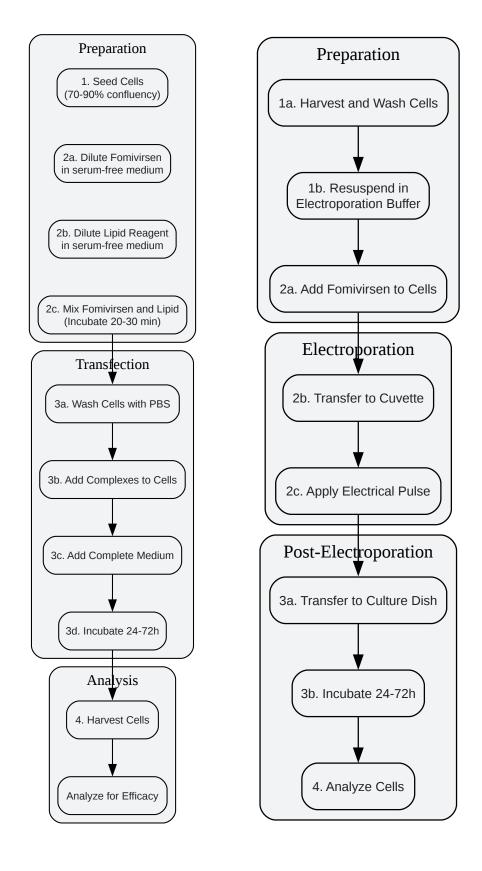
synthesis of IE2 proteins, which are crucial for regulating viral gene expression and are essential for the production of new, infectious virus particles.[4][5] This targeted inhibition of protein synthesis ultimately suppresses viral replication.[4]

Below is a diagram illustrating the signaling pathway of Fomivirsen's mechanism of action.









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